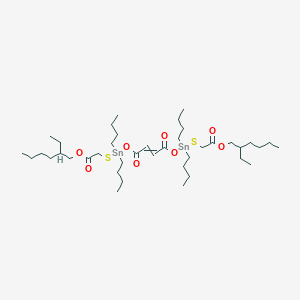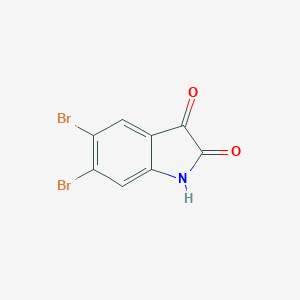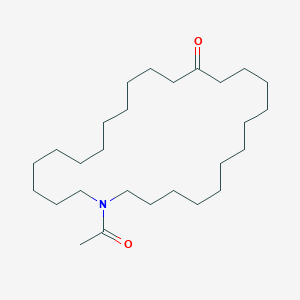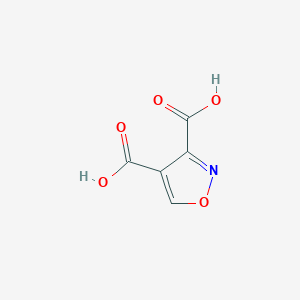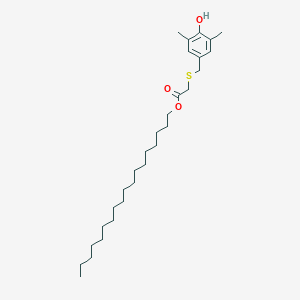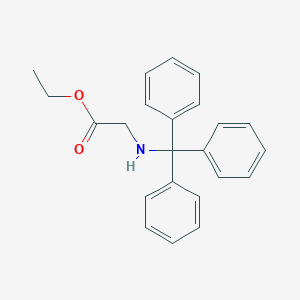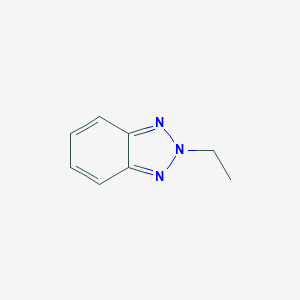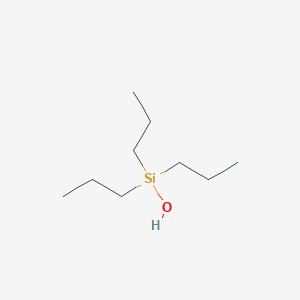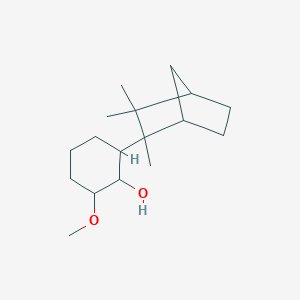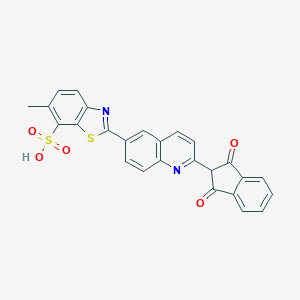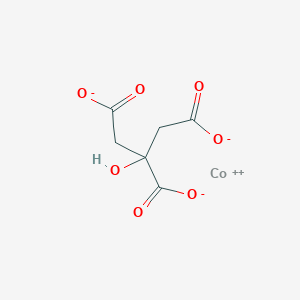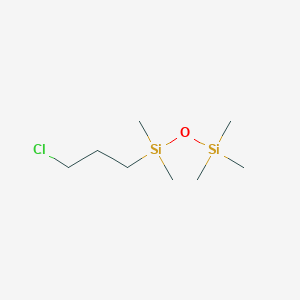
1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of chloro-functional groups and siloxane units. For example, the synthesis of 3,3,3-trichloropropyl-1-triphenylphosphorane is described, which is prepared from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid . Although this does not directly describe the synthesis of 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane, it provides insight into the type of reactions and starting materials that might be involved in its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane can be complex, with various isomers possible. For instance, the acetolysis reaction of 1-chloro-1,3,5-trimethyl-3,5-bis(trimethylsiloxy)cyclotrisiloxane was investigated, and the configurational isomers formed could not be separated . This suggests that the molecular structure of chloropropyl-functionalized siloxanes can be intricate and may exhibit isomerism.
Chemical Reactions Analysis
The reactivity of chloromethyl-functionalized siloxanes, which are structurally related to the compound of interest, has been studied. For example, (chloromethyl)pentamethyldisilane undergoes intramolecular rearrangement with sodium methoxide, isopropoxide, and phenoxide to give alkoxypentamethyldisilylmethanes . This indicates that the chloropropyl group in 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane may also undergo similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pentamethyldisiloxane derivatives are influenced by their molecular structure. For instance, pentamethyldisiloxane itself is used in palladium-catalyzed cyclization/hydrosilylation reactions, indicating its reactivity and potential utility in synthetic chemistry . The presence of the chloropropyl group in the compound of interest would likely affect its solubility, reactivity, and other physical properties, although specific data on this compound is not provided in the papers.
Scientific Research Applications
Catalysis and Reaction Mechanisms
- Condensation and Catalysis : 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane is used in the study of condensation mechanisms of siloxane oligomers. For example, the condensation of pentamethyldisiloxane-1-ol with 1-chloro-1-isopropyltetramethyldisiloxane in methylene chloride is a model for the polyheterocondensation of functional oligosiloxanes. This process, catalyzed by triethylamine or hexamethylphosphoroamide, shows high selectivity towards heterocondensation (Rubinsztajn, Cypryk, & Chojnowski, 1989).
Synthesis of Oligosilsesquioxanes
- Generation of 3-Chloropropylsilanetriol : Controlled hydrolysis of 3-chloropropyltrimethoxysilane, a related compound, in water or methanol-water mixtures leads to the formation of crystalline 3-chloropropylsilanetriol. This compound is useful for synthesizing polyhedral oligosilsesquioxanes with the chloropropyl group (Rozga-Wijas, Fortuniak, Kowalewska, & Chojnowski, 2010).
Organic Synthesis
- Synthesis of Silylated Carbocycles : Pentamethyldisiloxane reacts with functionalized dienes in the presence of a catalytic mixture to form silylated carbocycles. This is part of the research into the applications of siloxanes in organic synthesis (Pei & Widenhoefer, 2000).
Polymer Chemistry
- Oligomerization of Hydrosiloxanes : The oligomerization reactions of hydrosiloxanes, including 1,3-dihydro-1,1,3,3-tetramethyldisiloxane and 1-hydro-1,1,3,3,3-pentamethyldisiloxane, are catalyzed by tris(pentafluorophenyl)borane. This research contributes to understanding the mechanisms of siloxane polymerization (Chojnowski et al., 2006).
Materials Science
- Synthesis of Carboranylmethylsiloxanes : An efficient method for synthesizing carboranylmethylsiloxanes using a Grignard reaction involving 1-chloro-1,1,3,3,3-pentamethyldisiloxane has been developed. This contributes to advancements in materials science, particularly in the synthesis of novel siloxane-containing compounds (Izmailov, Vasnev, & Markova, 2019).
Analytical Chemistry
- Gas Chromatography Applications : The chemical is used in developing methods for the determination of 3-chloropropane-1,2-diol in liquid hydrolysed vegetable proteins using capillary gas chromatography. This illustrates its utility in analytical chemistry for detecting specific compounds (Plantinga, Toorn, & Stegen, 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloropropyl-dimethyl-trimethylsilyloxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21ClOSi2/c1-11(2,3)10-12(4,5)8-6-7-9/h6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSWFBLVISCYBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21ClOSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577965 |
Source


|
| Record name | 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane | |
CAS RN |
18291-27-5 |
Source


|
| Record name | 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

